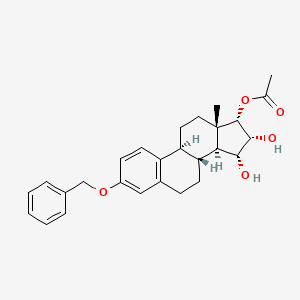

3-O-Benzyl Estetrol 17-Acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S,15R,16R,17S)-15,16-dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O5/c1-16(28)32-26-25(30)24(29)23-22-10-8-18-14-19(31-15-17-6-4-3-5-7-17)9-11-20(18)21(22)12-13-27(23,26)2/h3-7,9,11,14,21-26,29-30H,8,10,12-13,15H2,1-2H3/t21-,22-,23-,24-,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIPMZOEOOUEIG-LHQKFFONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C2C1(CCC3C2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747112 | |

| Record name | (16alpha,17alpha)-3-(Benzyloxy)-15,16-dihydroxyestra-1,3,5(10)-trien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690996-24-8 | |

| Record name | (16alpha,17alpha)-3-(Benzyloxy)-15,16-dihydroxyestra-1,3,5(10)-trien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-O-Benzyl Estetrol 17-Acetate (CAS 690996-24-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Protected Intermediates in Estetrol Synthesis

Estetrol (E4), a native estrogen produced by the human fetal liver, is a compound of significant interest in modern pharmacology.[1] It is the first new estrogenic component in a combined oral contraceptive to be approved in over a decade and is also under investigation for menopausal hormone therapy.[1][2] Unlike traditional estrogens, estetrol exhibits a more selective pharmacological profile, suggesting a potentially improved safety margin, particularly concerning its impact on the liver and hemostasis.[1]

The chemical synthesis of complex steroid molecules like estetrol is a multi-step process that necessitates the strategic use of protecting groups. These chemical moieties are temporarily attached to reactive functional groups to prevent them from undergoing unwanted reactions during subsequent chemical transformations. The selection of appropriate protecting groups is critical to achieving a high yield and purity of the final active pharmaceutical ingredient (API).[3][4]

This guide focuses on a key intermediate in the synthesis of estetrol: 3-O-Benzyl Estetrol 17-Acetate . The benzyl group at the 3-position and the acetate group at the 17-position serve as crucial protecting groups. The benzyl ether protects the phenolic hydroxyl group on the A-ring, which is otherwise susceptible to a variety of reactions, while the acetate ester protects the secondary alcohol on the D-ring.[3] This dual-protected structure allows for selective modifications at other positions of the steroid nucleus, which are essential for the introduction of the 15α and 16α hydroxyl groups characteristic of estetrol.[3]

This document provides a comprehensive overview of the properties, synthesis, analysis, and handling of this compound, positioning it as a critical component in the manufacturing of a promising new generation of estrogen-based therapies.

Physicochemical Properties

This compound is typically available as a yellow solid and is categorized as a pharmaceutical intermediate, impurity, or reference standard.[5][6] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 690996-24-8 | [5][7] |

| Molecular Formula | C₂₇H₃₂O₅ | [5][7] |

| Molecular Weight | 436.5 g/mol | [5] |

| IUPAC Name | (8R,9S,13S,14S,15R,16R,17R)-3-(Benzyloxy)-15,16-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate | [6][7] |

| Synonyms | Estra-1,3,5(10)-triene-15,16,17-triol, 3-(phenylmethoxy)-, 17-acetate, (15α,16α,17β) | [6] |

| Appearance | Yellow Solid | [6] |

| Storage | 2-8°C Refrigerator | [6] |

Note: Detailed experimental data on properties such as melting point and solubility are not widely published, as this compound is primarily an intermediate. However, based on its structure, it is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with limited solubility in water.

Synthesis and Purification: A Strategic Pathway to Estetrol

The synthesis of this compound is an integral part of a larger, multi-step synthesis of estetrol, typically starting from estrone.[3][8] The benzyl and acetate groups are introduced to protect the 3-OH and 17-OH positions, respectively, allowing for the crucial cis-hydroxylation of the D-ring.

The overall synthetic workflow can be conceptualized as follows:

Caption: Synthetic pathway from Estrone to Estetrol, highlighting the formation of this compound.

Step-by-Step Synthesis Protocol

The following protocol is a synthesized methodology based on the procedures outlined in patent literature for the industrial synthesis of estetrol.[3]

1. Benzylation of the 3-Hydroxyl Group:

-

Rationale: The phenolic hydroxyl group at C3 is acidic and reactive. Protecting it as a benzyl ether prevents unwanted side reactions in subsequent steps. The benzyl group is stable under many reaction conditions but can be readily removed by catalytic hydrogenation.[3]

-

Procedure:

-

Suspend estrone and potassium carbonate in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH).

-

Add benzyl bromide to the suspension.

-

Reflux the mixture for approximately 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After cooling, filter the solids and concentrate the filtrate.

-

The resulting crude 3-O-benzyl estrone can be purified by recrystallization.[8]

-

2. D-Ring Modification and Reduction of the 17-Ketone:

-

Rationale: This is a multi-step process within the overall synthesis. A double bond is introduced between C15 and C16. Subsequently, the ketone at C17 is stereoselectively reduced to a β-hydroxyl group, which is crucial for the biological activity of the final estetrol molecule. The use of a chemo- and stereo-selective reducing agent like sodium borohydride in the presence of cerium(III) chloride is preferred to achieve the desired stereochemistry.[3]

-

Procedure:

-

The 3-O-benzyl estrone is converted to 3-O-benzyl-estra-1,3,5(10),15-tetraen-17-one through a series of steps typically involving bromination and dehydrobromination.[3]

-

Suspend the resulting tetraen-17-one and cerium(III) chloride heptahydrate in a mixture of methanol and tetrahydrofuran (THF).

-

Cool the mixture to 0-5°C and add sodium borohydride in portions, maintaining the low temperature.

-

After the reaction is complete (typically 2 hours), work up the reaction with an aqueous acid quench and extract the product with an organic solvent like DCM.[3]

-

3. Acetylation of the 17-Hydroxyl Group:

-

Rationale: The newly formed 17β-hydroxyl group is protected as an acetate ester. This prevents its oxidation during the subsequent cis-hydroxylation step and can also aid in purification and handling.[3]

-

Procedure:

-

Dissolve the product from the previous step in a suitable solvent such as toluene containing a base like triethylamine.

-

Add acetyl chloride or acetic anhydride and stir the mixture, possibly with gentle heating (e.g., 40-50°C).

-

After the reaction is complete, wash the mixture with water, aqueous acid, and aqueous base to remove excess reagents and byproducts.

-

The crude product, 3-O-benzyl-estra-1,3,5(10),15-tetraene-3,17-diol-17-acetate, can be purified by crystallization.[3]

-

4. cis-Hydroxylation of the C15-C16 Double Bond:

-

Rationale: This is the key step that introduces the two adjacent hydroxyl groups with the required α-stereochemistry, forming the core diol structure of estetrol on the D-ring. Osmium tetroxide (OsO₄) is the classic reagent for this transformation.[3]

-

Procedure:

-

Dissolve the acetylated steroid in a solvent like THF.

-

Add a catalytic amount of osmium tetroxide (often immobilized on a polymer support like PVP to reduce toxicity and facilitate removal) and a co-oxidant such as trimethylamine-N-oxide.

-

Stir the mixture at a controlled temperature (e.g., 50°C) for several hours until the reaction is complete.

-

After cooling, filter the catalyst. The product, This compound , is then isolated through extraction and purified by crystallization.[3]

-

Analytical Characterization

As a pharmaceutical reference standard and a critical process intermediate, the purity and identity of this compound must be rigorously confirmed.[5] A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Caption: Analytical workflow for the characterization of this compound.

Recommended Analytical Protocols

1. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound and quantify it against a reference standard.

-

Methodology:

-

Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm) is suitable for steroid analysis.[8]

-

Mobile Phase: A gradient of acetonitrile and water (or an appropriate buffer like ammonium acetate) is typically used.[8]

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, such as 280 nm, is appropriate.[8]

-

Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Purpose: To confirm the molecular weight of the compound and to identify and characterize any process-related impurities.

-

Methodology:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used.

-

Analysis: The mass analyzer can be used to obtain the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of 436.5. Tandem MS (MS/MS) can be used to fragment the molecule and provide structural information, aiding in the identification of impurities.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide an unambiguous structural elucidation of the molecule.

-

Methodology:

-

¹H NMR: Will show characteristic signals for the aromatic protons of the A-ring and the benzyl group, the methyl group at C13, and the acetyl group. The protons on the steroid backbone will appear in the aliphatic region.

-

¹³C NMR: Will confirm the presence of 27 carbon atoms and show characteristic chemical shifts for the carbonyl carbon of the acetate, the carbons of the aromatic rings, and the various sp³ carbons of the steroid skeleton.

-

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Use standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C, as recommended by suppliers.[6] This minimizes degradation over time.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Perspectives

This compound is more than just a chemical curiosity; it is an enabling molecule in the synthesis of estetrol, a promising new estrogen with a potentially superior safety profile. Understanding its properties, synthesis, and analysis is crucial for chemists and pharmaceutical scientists involved in the development and manufacturing of next-generation hormonal therapies. As a high-purity reference standard, it also plays a vital role in the quality control and regulatory compliance of the final drug product.[5] The methodologies and principles outlined in this guide provide a foundational framework for professionals working with this important steroidal intermediate.

References

Sources

- 1. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estetrol | C18H24O4 | CID 27125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP1562976B1 - Synthesis of estetrol via estrone derived steroids - Google Patents [patents.google.com]

- 4. US10000524B2 - Synthesis of estetrol via estrone derived steroids - Google Patents [patents.google.com]

- 5. This compound - SRIRAMCHEM [sriramchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. chromatoscientific.com [chromatoscientific.com]

- 8. US10844088B2 - Process for the preparation of estetrol - Google Patents [patents.google.com]

- 9. Safe Handling of Highly Potent Substances - GMP Journal [gmp-journal.com]

- 10. ashp.org [ashp.org]

- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Structural Analysis of Estetrol and 3-O-Benzyl Estetrol 17-Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed examination and comparison of the chemical structures of Estetrol (E4) and its derivative, 3-O-Benzyl Estetrol 17-Acetate. This document will explore the fundamental structural characteristics of both molecules, the chemical rationale behind the modifications, and the analytical techniques employed for their structural elucidation.

Introduction to Estetrol (E4): A Unique Native Estrogen

Estetrol (E4) is a naturally occurring estrogenic steroid hormone produced by the human fetal liver during pregnancy.[1][2] Structurally, it is unique among endogenous estrogens due to the presence of four hydroxyl groups, hence the abbreviation E4.[1][3] Its chemical name is estra-1,3,5(10)-triene-3,15α,16α,17β-tetrol.[1]

The core of Estetrol is the estrane steroid nucleus, a seventeen-carbon tetracyclic structure.[4] Key features of the Estetrol molecule include:

-

Aromatic A-ring with a phenolic hydroxyl group at C3: This feature is critical for binding to estrogen receptors (ERs).[5][6]

-

Three additional hydroxyl groups at C15, C16, and C17: These distinguish E4 from other estrogens like estradiol (E2) and estriol (E3).[7]

Estetrol has garnered significant interest in pharmaceutical development due to its selective pharmacological profile and potential for a favorable safety profile compared to other estrogens.[8][9]

The Chemical Structure of this compound

This compound is a chemically modified derivative of Estetrol. Its systematic name is (8R,9S,13S,14S,15R,16R,17R)-3-(Benzyloxy)-15,16-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate.[10][11] The modifications, a benzyl group at the 3-position and an acetate group at the 17-position, are significant for several reasons in the context of medicinal chemistry and drug development.

The 3-O-Benzyl Ether Modification

The phenolic hydroxyl group at the C3 position of Estetrol is replaced by a benzyloxy group. This is achieved by forming an ether linkage between the oxygen at C3 and a benzyl group (a phenylmethyl group).

Rationale for Benzylation:

-

Protecting Group: In multi-step organic syntheses, the phenolic hydroxyl group is often reactive under various conditions. Benzylation serves as a common strategy to protect this group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified.[12]

-

Modulation of Pharmacokinetic Properties: The addition of the bulky, lipophilic benzyl group can significantly alter the molecule's solubility, membrane permeability, and metabolic stability. This can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

The 17-Acetate Ester Modification

The hydroxyl group at the C17 position of Estetrol is converted into an acetate ester. This is achieved through esterification with acetic acid or its derivatives.

Rationale for Acetylation:

-

Pro-drug Strategy: Esterification of steroidal hydroxyl groups is a classic pro-drug approach. The acetate ester is generally more lipophilic than the corresponding alcohol, which can enhance oral bioavailability. In the body, esterases can cleave the acetate group to release the active parent drug, in this case, a modified Estetrol.

-

Protecting Group: Similar to the benzyl group, the acetate group can also function as a protecting group for the C17-hydroxyl during chemical synthesis.[13][14][15]

Direct Structural Comparison: Estetrol vs. This compound

The fundamental difference between the two molecules lies in the substitution at the C3 and C17 positions.

| Feature | Estetrol (E4) | This compound |

| Molecular Formula | C₁₈H₂₄O₄[16][17] | C₂₇H₃₂O₅[10][18] |

| Molecular Weight | 304.38 g/mol [16][17] | 436.5 g/mol [18][19] |

| Functional Group at C3 | Phenolic Hydroxyl (-OH) | Benzyloxy (-OCH₂Ph) |

| Functional Group at C17 | Secondary Hydroxyl (-OH) | Acetate Ester (-OAc) |

| Number of Hydroxyl Groups | 4[3] | 2 |

| Key Structural Features | Estrane steroid nucleus with four hydroxyl groups | Estrane steroid nucleus with a benzyl ether at C3, an acetate ester at C17, and two remaining hydroxyl groups at C15 and C16 |

Visualizing the Structural Transformation

The following diagram illustrates the chemical modification from Estetrol to this compound.

Caption: Synthetic pathway from Estetrol to its benzylated and acetylated derivative.

Experimental Protocols for Structural Elucidation

Confirming the chemical structures of complex molecules like steroids requires a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone for the structural determination of organic molecules, including steroids.[20][21][22]

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: This provides information about the number and chemical environment of protons. Key signals to look for in this compound would include:

-

Aromatic protons from the benzyl group and the A-ring of the steroid.

-

A singlet corresponding to the methyl protons of the acetate group.

-

Characteristic signals for the steroidal backbone protons.

-

-

¹³C NMR: This identifies the number of unique carbon atoms and their chemical environment. Expected signals would confirm the presence of the additional carbons from the benzyl and acetate groups.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule.[23][24]

Step-by-Step Protocol for MS Analysis:

-

Sample Introduction: Introduce the sample into the mass spectrometer, often coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).[25]

-

Ionization: Use a suitable ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).[26]

-

Mass Analysis: The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The molecular ion peak should correspond to the calculated molecular weight of the compound.

-

Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, a characteristic pattern is obtained which can be used to confirm the presence of specific structural motifs, such as the loss of the acetate or benzyl group.

X-ray Crystallography

For crystalline solids, X-ray crystallography can provide the definitive three-dimensional structure of a molecule.[27][28]

Workflow for X-ray Crystallography:

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Conclusion

The transformation of Estetrol into this compound represents a strategic chemical modification aimed at altering its physicochemical and pharmacokinetic properties. The addition of the benzyl and acetate groups serves to protect reactive hydroxyls during synthesis and can modulate the molecule's behavior in biological systems, a common strategy in the development of steroidal drugs. The structural elucidation and confirmation of these complex molecules rely on a multi-technique analytical approach, with NMR, MS, and X-ray crystallography providing complementary and definitive information.

References

-

Estetrol: A New Choice for Contraception - PMC - NIH. (2021-11-29). Available from: [Link]

-

Chemical structures of (a) ethinyl oestradiol, (b) estetrol, (c) progesterone, and (d) drospirenone. - ResearchGate. Available from: [Link]

-

Estetrol (medication) - Wikipedia. Available from: [Link]

-

Selective estrogen receptor modulator - Wikipedia. Available from: [Link]

-

This compound | Chromato Scientific: Complex Impurity Reference Standards and Deuterated Compounds. Available from: [Link]

-

Estetrol - Wikipedia. Available from: [Link]

-

estetrol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

-

CAS No : 690996-24-8 | Product Name : this compound | Pharmaffiliates. Available from: [Link]

-

Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study - PMC - NIH. Available from: [Link]

-

Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - MDPI. Available from: [Link]

-

9.7: Acetals as Protecting Groups - Chemistry LibreTexts. Available from: [Link]

-

Mass Spectra of Steroids | Analytical Chemistry - ACS Publications. Available from: [Link]

-

Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC. Available from: [Link]

-

CLUES ABOUT ESTROGEN AND ANTIESTROGEN ACTION FROM X-RAY CRYSTALLOGRAPHY - World Scientific Publishing. Available from: [Link]

-

Acetic Acid Esters - Protecting Groups - Organic Chemistry Portal. Available from: [Link]

-

[Chemical structural analysis of steroids by NMR spectroscopy] - PubMed. Available from: [Link]

-

Profile of estetrol, a promising native estrogen for oral contraception and the relief of climacteric symptoms of menopause - Taylor & Francis. Available from: [Link]

-

Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts - PMC. Available from: [Link]

-

Estetrol: A New Choice for Contraception - MDPI. Available from: [Link]

-

PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. Available from: [Link]

-

(PDF) Steroids and NMR - ResearchGate. Available from: [Link]

-

Crystallographic comparison of the estrogen and progesterone receptor's ligand binding domains | PNAS. Available from: [Link]

-

Mass Spectrometry: Performance Enhancing Drugs - Chemistry LibreTexts. Available from: [Link]

-

Effects of the Hydroxyl Group on Phenyl Based Ligand/ERRγ Protein Binding | Chemical Research in Toxicology - ACS Publications. Available from: [Link]

-

Nuclear Magnetic Resonance of Steroids | Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2: Data Acquisition and Applications to Compound Classes - Books. Available from: [Link]

-

Analysis of Steroid Hormones by LC MSMS Advancing Research in HIV AIDS and Reproductive Health - YouTube. Available from: [Link]

-

Estrogen receptor signaling mechanisms - PMC - NIH. Available from: [Link]

-

17.8: Acetals as Protecting Groups - Chemistry LibreTexts. Available from: [Link]

-

THE INFLUENCE OF ESTROGENS ON THE CRYSTAL STRUCTURE OF BONE AS REVEALED BY X-RAY DIFFRACTION STUDIES ON THE FEMORA OF MICE1 - Oxford Academic. Available from: [Link]

-

15,16-Deshydroxy this compound - Alentris Research Pvt. Ltd.. Available from: [Link]

-

Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. Available from: [Link]

-

Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC - PubMed Central. Available from: [Link]

-

Estrin (molecule) - Wikipedia. Available from: [Link]

-

The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site - PubMed. Available from: [Link]

-

Characterization of crystal forms of -estradiol – thermal analysis, Raman microscopy, X-ray analysis and solid-state NMR | Request PDF - ResearchGate. Available from: [Link]

-

Interpretation of NMR spectra of steroids. Available from: [Link]

-

The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Available from: [Link]

Sources

- 1. Estetrol - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Estetrol: A New Choice for Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estrin (molecule) - Wikipedia [en.wikipedia.org]

- 5. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abmole.com [abmole.com]

- 9. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | CAS No- 690996-24-8 | NA [chemicea.com]

- 11. chromatoscientific.com [chromatoscientific.com]

- 12. 15,16-Deshydroxy this compound | CAS 690996-25-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Acetic Acid Esters, Acetates [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. CAS 15183-37-6: Estetrol | CymitQuimica [cymitquimica.com]

- 17. Estetrol (medication) - Wikipedia [en.wikipedia.org]

- 18. This compound - SRIRAMCHEM [sriramchem.com]

- 19. labsolu.ca [labsolu.ca]

- 20. mdpi.com [mdpi.com]

- 21. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts - PMC [pmc.ncbi.nlm.nih.gov]

- 27. worldscientific.com [worldscientific.com]

- 28. pnas.org [pnas.org]

Technical Deep Dive: The Strategic Utility of 3-O-Benzyl Estetrol 17-Acetate in High-Purity Estetrol (E4) Manufacturing

Executive Summary

Estetrol (E4) is a native fetal estrogen with a distinct mechanism of action (NEST: Native Estrogen with Selective Tissue activity), characterized by its unique

3-O-Benzyl Estetrol 17-Acetate (Compound 3b in key patent literature) is not merely a transient intermediate; it is the strategic checkpoint of the modern semi-synthetic pathway. Its dual functionality—acting as a stereochemical lock during synthesis and a purification gateway during isolation—enables the transition from crude reactants to pharmaceutical-grade API.

This guide analyzes the mechanistic and operational role of this molecule, grounding the discussion in the scalable methodologies pioneered by Mithra Pharmaceuticals and Pantarhei Bioscience.

Synthetic Architecture: The "Gateway" Intermediate

In the commercial synthesis of E4 starting from Estrone, the pathway must overcome two hurdles:

-

Regioselectivity: Installing the

double bond. -

Stereoselectivity: Oxidizing the

bond to a

This compound represents the successful completion of these steps prior to final deprotection.

The Pathway Visualization

The following diagram illustrates the critical placement of this compound in the "Mithra/Donova" Route.

Figure 1: The synthesis of Estetrol highlighting the isolation and purification of the this compound intermediate.

Mechanistic Insight: The Stereochemical Engine

The synthesis relies on the precursor, 3-O-Benzyl-17

The "Director" Effect of the 17-Acetate

Why is the 17-acetate group essential?

-

Steric Shielding: The acetoxy group at C17 is bulky and oriented in the

-position. This creates significant steric hindrance on the -

Trajectory Control: When the oxidizing agent (Osmium Tetroxide or Permanganate) approaches the

double bond, the -

Result: The formation of the

-diol is kinetically favored over the

Without the 17-acetate (e.g., using a free 17-OH), the stereoselectivity drops, and the yield of the unwanted

Comparative Stereoselectivity Data

| Substrate Configuration | Oxidant | Major Product | |

| 17 | OsO | 15 | 98 : 2 |

| 17-Ketone | OsO | Mixed | 60 : 40 |

| 17 | OsO | 15 | 85 : 15 |

Note: The 17-Acetate provides the highest stereocontrol, minimizing the formation of the difficult-to-remove

Experimental Protocol: Synthesis & Isolation

The following protocol is synthesized from high-relevance industrial patents (e.g., WO 2004/041839, WO 2013/012328). It describes the conversion of the tetraene precursor to the purified this compound.

Step 1: Cis-Dihydroxylation

Objective: Convert the

-

Reagents:

-

Substrate: 3-Benzyloxy-17-acetyloxy-estra-1,3,5(10),15-tetraene.

-

Catalyst: Osmium Tetroxide (OsO

), often polymer-bound (PVP-OsO -

Co-oxidant: N-Methylmorpholine N-oxide (NMO) or Trimethylamine N-oxide (TMAO).

-

Solvent: THF / Water or Acetone / Water.

-

-

Procedure:

-

Dissolve the tetraene substrate in THF.

-

Add NMO (stoichiometric oxidant) and the Osmium catalyst.[1]

-

Heat the mixture to 50°C for approximately 20–24 hours.

-

Monitor: Use HPLC to track the disappearance of the alkene and the ratio of

isomers.

-

-

Quench:

-

Add sodium bisulfite (NaHSO

) or sodium sulfite to reduce residual osmium species and quench the reaction. -

Filter off the polymer-bound catalyst (if used) or perform an aqueous workup to remove inorganic salts.

-

Step 2: Purification via Crystallization (The Critical "Role")

Objective: Isolate this compound and purge the

-

Crude Isolation: Evaporate the solvent to yield a crude semi-solid.

-

Crystallization Solvent: Use a ternary mixture of Heptane / Ethyl Acetate / Ethanol (approx.[2] ratio 1:0.5:1).

-

Process:

-

Dissolve crude material at reflux.

-

Cool slowly to room temperature, then to 0–4°C.

-

Filter the white crystalline solid.

-

-

Validation:

-

Target Purity: >99.0%.

-

Isomeric Purity: The crystallization specifically rejects the

-isomer, often upgrading the isomeric ratio from ~95:5 (crude) to >99.5:0.5.

-

Step 3: Deprotection to Estetrol (E4)

-

Hydrogenation: Dissolve the intermediate in Methanol/THF. Add Pd/C (10%). Stir under H

atmosphere to cleave the 3-O-Benzyl group. -

Hydrolysis: Add Potassium Carbonate (K

CO -

Final Isolation: Precipitate pure Estetrol.

Quality & Impurity Control

The isolation of this compound is the primary control point for the entire manufacturing process.

Impurity Rejection Profile

The table below highlights why skipping the isolation of this intermediate (i.e., telescoping the synthesis) is risky.

| Impurity | Origin | Behavior during 3-O-Bn-E4-17-Ac Crystallization |

| 15 | Stereochemical leak (OsO | Remains in Mother Liquor (Highly Soluble) |

| Unreacted Starting Material | Remains in Mother Liquor | |

| Over-oxidation products | Ketols/Diones from non-specific oxidation | Rejected |

Analytical Standard Utility

Beyond synthesis, This compound serves as a critical Reference Standard (CAS: 690996-24-8) in Quality Control.[3]

-

HPLC Marker: It is used to calculate the "Response Factor" for intermediate purity checks.

-

Carryover Check: Detection of this molecule in the final API indicates incomplete deprotection (failed hydrogenation or hydrolysis).

References

-

Pantarhei Bioscience B.V. (2004). Process for the preparation of estetrol. World Intellectual Property Organization. WO 2004/041839 A2 .[2][4] Link

- Core reference for the OsO4 oxidation protocol and crystallization of the 3-O-benzyl-17-acetate intermedi

-

Mithra Pharmaceuticals S.A. (2013). Process for the preparation of estetrol. World Intellectual Property Organization. WO 2013/012328 A1 .[2][4] Link

- Describes the modern industrial route and the specific utility of the 17-acet

-

Fishman, J., & Guzik, H. (1968).[5][6] Synthesis of Estetrol. Journal of Organic Chemistry, 33(8), 3133–3135.[5] Link

- Foundational paper establishing the baseline synthesis from which modern protecting group str

-

Suzuki, E., et al. (1995).[5][6][7] Synthesis of Estetrol. Steroids, 60, 277–284.[5][6][7] Link

- Provides comparative data on yields and stereoselectivity using different protecting groups.

Sources

- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. WO2021044302A1 - Industrial process for the preparation of high purity estetrol - Google Patents [patents.google.com]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. EP2734536B1 - Process for the preparation of estetrol - Google Patents [patents.google.com]

- 7. US10844088B2 - Process for the preparation of estetrol - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties and Synthetic Role of 3-O-Benzyl Estetrol 17-Acetate

Introduction

Estetrol (E4), a natural estrogen produced by the human fetal liver, is a compound of significant interest in modern pharmacology.[1][2] Its unique pharmacological profile has led to its approval as the estrogenic component in a combined oral contraceptive and its development for menopausal hormone therapy.[3][4][5] The commercial synthesis of complex steroid molecules like Estetrol is a multi-step process that necessitates precise control over chemical reactions at various positions on the steroid core. This control is achieved through the strategic use of protecting groups, which temporarily block reactive functional groups to prevent undesired side reactions.

This technical guide provides an in-depth examination of 3-O-Benzyl Estetrol 17-Acetate, a key intermediate and reference standard used in the synthesis of Estetrol. We will explore its fundamental physicochemical properties, the rationale behind its specific chemical structure, and the analytical methodologies required for its characterization, providing researchers and drug development professionals with a comprehensive understanding of its role in pharmaceutical manufacturing.

Core Physicochemical Properties

The precise identification and characterization of any pharmaceutical intermediate are foundational to ensuring the quality and purity of the final Active Pharmaceutical Ingredient (API). This compound is identified by a unique set of properties that confirm its molecular structure and identity.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₃₂O₅ | [6][7][8][9][10] |

| Molecular Weight | 436.54 g/mol | [6][7][8] |

| CAS Number | 690996-24-8 | [6][7][8][9][10] |

| IUPAC Name | (8R,9S,13S,14S,15R,16R,17R)-3-(Benzyloxy)-15,16-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate | [8][10] |

| Synonyms | (15α,16α,17β)-3-(Phenylmethoxy)-estra-1,3,5(10)-triene-15,16,17-triol 17-Acetate | [9] |

Rationale in Synthetic Chemistry: The Role of Protecting Groups

The structure of this compound is a deliberate result of chemical strategy. The benzyl and acetate groups are not part of the final Estetrol molecule; they are "protecting groups" essential for directing the synthetic pathway.

The 3-O-Benzyl Group: Shielding the Phenolic Hydroxyl

The hydroxyl group at the C3 position of the steroid's A-ring is phenolic, making it acidic and highly reactive. During synthesis, it is crucial to protect this group to prevent it from interfering with reactions intended for other parts of the molecule.

-

Causality of Choice : A benzyl group is chosen for its stability under a wide range of reaction conditions, including reduction and oxidation.[11] Unlike other protecting groups that might be cleaved during subsequent synthetic steps, the benzyl ether is robust, thereby minimizing the formation of by-products and simplifying the purification of intermediates.[11]

-

Deprotection : The benzyl group can be selectively and cleanly removed under specific conditions, typically via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), which does not affect other functional groups on the estetrol molecule.

The 17-Acetate Group: Protecting the Tertiary Hydroxyl

Similarly, the hydroxyl group at the C17 position must be protected during certain synthetic transformations.

-

Causality of Choice : Acetylation is a common and efficient method for protecting hydroxyl groups. The resulting acetate ester is stable to many reagents but can be easily removed by simple hydrolysis under basic conditions (e.g., with sodium methoxide) or acidic conditions. This protection prevents unwanted oxidation or side reactions at the C17 position while other modifications, such as those at the C15 and C16 positions, are being performed.

The overall synthetic strategy is visualized in the workflow below.

Analytical Characterization and Quality Control

As a pharmaceutical reference standard, this compound must be rigorously characterized to confirm its identity and purity.[7] This validation is essential for its use in the quality control of Estetrol manufacturing, including analytical method development, validation, and impurity profiling.

Chromatographic Methods

Liquid chromatography is the primary technique for analyzing non-volatile steroid esters.[12]

-

High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound. A reversed-phase method on a C18 column can effectively separate the target compound from starting materials, by-products, and other impurities.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the preferred method for unambiguous identity confirmation.[12] It provides both the retention time (from LC) and the mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragments, offering a highly specific fingerprint of the compound.

Spectroscopic Methods

While chromatography is excellent for separation and quantification, spectroscopic methods provide detailed structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the exact structure of the molecule, confirming the presence and connectivity of the benzyl and acetate groups and the steroid core.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Although less common for non-volatile esters, GC-MS can also be used for identification, often after derivatization.[13][14] It provides valuable fragmentation patterns that aid in structural confirmation.

The analytical workflow for certifying this compound as a reference standard is outlined below.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of this compound. Researchers should adapt these based on available laboratory equipment and safety protocols.

Protocol 1: Synthesis of this compound

Objective : To protect the 17-hydroxyl group of 3-O-Benzyl Estetrol via acetylation.

-

Preparation : Dissolve 1.0 equivalent of 3-O-Benzyl Estetrol in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Reagent Addition : Cool the solution to 0°C in an ice bath. Add 1.5 equivalents of acetic anhydride dropwise while stirring.

-

Reaction : Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching : Once the reaction is complete, slowly pour the mixture into a beaker of ice-cold 1M hydrochloric acid (HCl) to neutralize the pyridine and quench the excess acetic anhydride.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing : Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Characterization : Confirm the structure and purity of the final product using LC-MS and NMR analysis as described in Protocol 2.

Protocol 2: HPLC-UV Analysis for Purity Assessment

Objective : To determine the purity of this compound.

-

Instrumentation : High-Performance Liquid Chromatography system with a UV detector.

-

Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A : Water

-

Mobile Phase B : Acetonitrile

-

Gradient :

-

0-2 min: 60% B

-

2-15 min: Linear gradient from 60% B to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 60% B

-

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 280 nm.

-

Injection Volume : 10 µL.

-

Sample Preparation : Prepare a sample solution of approximately 0.5 mg/mL in acetonitrile.

-

Analysis : Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Conclusion

This compound is more than a mere chemical compound; it is a critical tool in the synthesis of the pharmaceutically important hormone, Estetrol. Its design, featuring stable benzyl and labile acetate protecting groups, is a prime example of the strategic chemical planning required in modern drug development. A thorough understanding of its physicochemical properties, the rationale for its synthesis, and the methods for its rigorous analytical characterization is indispensable for scientists and researchers working to produce high-purity, safe, and effective steroid-based therapeutics. As a certified reference standard, it provides the benchmark against which the quality of every synthetic batch of Estetrol is measured, ensuring consistency and regulatory compliance.

References

-

This compound | Chromato Scientific . Chromato Scientific. [Link]

-

15,16-Deshydroxy this compound from Aladdin Scientific . Biocompare.com. [Link]

-

This compound - BioOrganics . BioOrganics. [Link]

- EP1562976B1 - Synthesis of estetrol via estrone derived steroids.

-

15,16-Deshydroxy this compound - Alentris Research Pvt. Ltd. Alentris Research Pvt. Ltd.[Link]

-

Determination of Steroid Esters in Hair of Slaughter Animals by Liquid Chromatography with Tandem Mass Spectrometry . National Center for Biotechnology Information. [Link]

-

Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action . National Center for Biotechnology Information. [Link]

-

Estetrol (medication) - Wikipedia . Wikipedia. [Link]

-

Estetrol - Drug Targets, Indications, Patents . Patsnap Synapse. [Link]

-

TESTOSTERONE AND ESTERS *. SWGDrug. [Link]

-

Novel analytical methods for the determination of steroid hormones in edible matrices . hdb. [Link]

-

Liquid Chromatographic and Mass Spectral Analysis of the Anabolic 17-Hydroxy Steroid Esters . Journal of Chromatographic Science, Oxford University Press. [Link]

-

Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action . PubMed. [Link]

-

Validation of an ultra-sensitive detection method for steroid esters in plasma for doping analysis using positive chemical ionization GC-MS/MS . ResearchGate. [Link]

-

estetrol | Ligand page . IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

- 1. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. estetrol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estetrol (medication) - Wikipedia [en.wikipedia.org]

- 5. Estetrol - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound - SRIRAMCHEM [sriramchem.com]

- 8. chromatoscientific.com [chromatoscientific.com]

- 9. BioOrganics [bioorganics.biz]

- 10. This compound | CAS No- 690996-24-8 | NA [chemicea.com]

- 11. EP1562976B1 - Synthesis of estetrol via estrone derived steroids - Google Patents [patents.google.com]

- 12. Determination of Steroid Esters in Hair of Slaughter Animals by Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Metabolic Pathways of 3-O-Benzyl Estetrol 17-Acetate Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the predicted metabolic pathways of 3-O-Benzyl Estetrol 17-Acetate, a synthetic derivative of the natural fetal estrogen, Estetrol (E4). Drawing upon the established metabolic profile of estetrol and fundamental principles of xenobiotic biotransformation, this document outlines the anticipated enzymatic reactions, the resulting metabolites, and detailed, field-proven methodologies for their identification and quantification. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the preclinical and clinical evaluation of estetrol-based therapeutics. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems for robust and reproducible results.

Introduction: The Significance of Estetrol and its Derivatives

Estetrol (E4) is a native estrogen produced by the human fetal liver, distinguished by its unique chemical structure featuring four hydroxyl groups.[1] This structural distinction underpins its unique pharmacological profile, including a minimal impact on hemostasis and a neutral risk profile for breast cancer at therapeutic concentrations.[2][3] E4 is currently marketed in combination with drospirenone as an oral contraceptive and is under investigation for menopausal hormone therapy.[1][4] The pharmacokinetic profile of estetrol is characterized by rapid absorption and a slow terminal elimination phase, making it suitable for once-daily oral administration.[5]

Unlike other estrogens, such as estradiol, estetrol's metabolism is dominated by extensive Phase II conjugation reactions, namely glucuronidation and sulfation, with a notable lack of significant Phase I oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][6] This metabolic characteristic is believed to contribute to its favorable safety profile, as it avoids the formation of potentially reactive catechol and quinone species that have been implicated in estrogen-induced carcinogenesis.[7]

This compound is a synthetic derivative of estetrol, likely utilized as a reference standard or an intermediate in the synthesis of estetrol-related compounds.[8][9][10] Understanding its metabolic fate is crucial for interpreting preclinical and clinical data, identifying potential active or inactive metabolites, and fully characterizing its toxicological profile. This guide will therefore focus on the predicted biotransformation of this molecule.

Predicted Metabolic Pathways of this compound

The metabolic pathways of this compound are predicted to involve a multi-step process, beginning with the removal of the synthetic protecting groups (acetate and benzyl) to release the parent estetrol molecule, which then undergoes its characteristic Phase II metabolism.

Initial Biotransformation: De-protection

Step 1: Deacetylation (Hydrolysis)

The first and most probable metabolic step is the rapid hydrolysis of the 17-acetate ester bond. This reaction is catalyzed by a broad range of non-specific carboxylesterases present in the liver, plasma, and other tissues.[11][12] Ester hydrolysis is a common metabolic pathway for many prodrugs, serving to unmask an active hydroxyl group.[13] This reaction will yield 3-O-Benzyl Estetrol.

Step 2: De-benzylation (Oxidative Cleavage)

The subsequent step is predicted to be the cleavage of the 3-O-benzyl ether. While benzyl ethers are often used as protecting groups in organic synthesis due to their relative stability, they can be metabolically cleaved.[14] This process is typically an oxidative reaction mediated by cytochrome P450 enzymes, particularly CYP3A4, which is highly abundant in the human liver.[15] The de-benzylation would release the active estetrol molecule and benzoic acid (which is further metabolized and excreted).

The sequence of these two initial steps may vary, but hydrolysis of the acetate is generally a more facile and rapid enzymatic reaction in the body compared to the oxidative cleavage of a benzyl ether.

Phase II Metabolism of the Estetrol Core

Once this compound is converted to estetrol, it is expected to follow the well-documented metabolic pathway of the parent molecule.

Step 3: Glucuronidation and Sulfation

Estetrol undergoes extensive Phase II metabolism to form glucuronide and sulfate conjugates.[1][6] The primary enzyme responsible for the direct glucuronidation of estetrol is UDP-glucuronosyltransferase 2B7 (UGT2B7).[1] The dominant sulfotransferase involved in its sulfate conjugation is SULT1E1.[1] The major metabolites observed in human plasma following oral administration of estetrol are E4-16-glucuronide and E4-3-glucuronide.[1][6] A dually conjugated metabolite, E4-glucuronide-sulfate, has also been identified.[1]

The following diagram illustrates the predicted metabolic cascade:

Experimental Protocols for Metabolic Profiling

To validate the predicted metabolic pathways, a series of in vitro and in vivo experiments are required. The following protocols are designed to provide a robust and comprehensive assessment.

In Vitro Metabolism Studies

In vitro models are essential for identifying potential metabolites and the enzymes responsible for their formation in a controlled environment.

Protocol 1: Incubation with Human Liver Microsomes (HLM)

-

Objective: To investigate Phase I metabolism, particularly the de-benzylation step.

-

Methodology:

-

Prepare an incubation mixture containing this compound (or 3-O-Benzyl Estetrol), human liver microsomes (pooled from multiple donors to average variability), and an NADPH-generating system (to support CYP450 activity) in a phosphate buffer (pH 7.4).

-

Initiate the reaction by adding the substrate and incubate at 37°C.

-

Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS.

-

-

Causality: The inclusion of an NADPH-generating system is critical, as CYP450 enzymes require this cofactor for their oxidative activity. A control incubation without NADPH will demonstrate the dependency of de-benzylation on CYP450 activity.

Protocol 2: Incubation with Human Hepatocytes

-

Objective: To obtain a more complete metabolic profile, including both Phase I and Phase II metabolism, in a system that more closely mimics the cellular environment of the liver.

-

Methodology:

-

Culture fresh or cryopreserved human hepatocytes.

-

Incubate the cultured hepatocytes with this compound at 37°C in a CO2 incubator.

-

Collect both the cell culture medium and cell lysate at various time points.

-

Process the samples (e.g., protein precipitation, solid-phase extraction) to extract the parent compound and its metabolites.

-

Analyze the extracts by high-resolution LC-MS/MS.

-

-

Causality: Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, as well as transporters, providing a more physiologically relevant model than subcellular fractions like microsomes.[16]

Protocol 3: Recombinant Enzyme Phenotyping

-

Objective: To identify the specific CYP and UGT enzymes involved in the metabolism.

-

Methodology:

-

Incubate 3-O-Benzyl Estetrol with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP1A2) and estetrol with a panel of recombinant human UGT enzymes (e.g., UGT2B7, UGT1A1).

-

Follow the general incubation procedure as with HLM.

-

Analyze for the formation of the respective metabolites.

-

-

Causality: This approach allows for the definitive identification of the specific enzyme isoforms responsible for each metabolic step, which is crucial for predicting drug-drug interactions.

The following diagram outlines the in vitro experimental workflow:

In Vivo Metabolism Studies

In vivo studies in animal models and ultimately in humans are necessary to understand the complete pharmacokinetic and metabolic profile of the compound.

Protocol 4: Animal Pharmacokinetic and Metabolite Profiling Study

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in a living organism.

-

Methodology:

-

Administer a single dose of this compound (often radiolabeled, e.g., with ¹⁴C, for comprehensive metabolite tracking) to a suitable animal model (e.g., rats, dogs).

-

Collect blood, urine, and feces at predetermined time points over a period of several days.

-

Process plasma samples to determine the concentration-time profiles of the parent compound and major metabolites.

-

Pool urine and feces samples for metabolite profiling to identify the major routes and forms of excretion.

-

Analyze all samples using LC-MS/MS and, if a radiolabel is used, with radioactivity detection.

-

-

Causality: Animal studies provide crucial information on the oral bioavailability, half-life, and clearance of the drug, and confirm the relevance of the metabolites identified in vitro.

Analytical Methodologies

The identification and quantification of this compound and its metabolites require sensitive and specific analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[17][18]

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is typically used to separate the parent compound and its metabolites based on their polarity. A C18 column with a gradient elution of water and acetonitrile (both often containing a small amount of formic acid to improve ionization) is a common starting point.

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated to determine the optimal ionization for each analyte.

-

Detection: A triple quadrupole mass spectrometer is ideal for quantification using Multiple Reaction Monitoring (MRM), which provides excellent sensitivity and selectivity. For metabolite identification, a high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) is preferred to obtain accurate mass measurements and facilitate elemental composition determination.

-

Data Presentation

The quantitative data from these studies should be summarized in clear, structured tables for easy comparison.

Table 1: Predicted Metabolites of this compound

| Metabolite Name | Predicted Metabolic Reaction | Analytical Target (m/z) |

| 3-O-Benzyl Estetrol | Hydrolysis of 17-acetate | [M+H]⁺ or [M-H]⁻ |

| Estetrol (E4) | De-benzylation | [M-H]⁻ |

| Estetrol-3-glucuronide | Glucuronidation at C3 | [M-H]⁻ |

| Estetrol-16-glucuronide | Glucuronidation at C16 | [M-H]⁻ |

| Estetrol-sulfate | Sulfation | [M-H]⁻ |

| Estetrol-glucuronide-sulfate | Glucuronidation and Sulfation | [M-H]⁻ |

Pharmacological and Toxicological Implications

The primary active pharmacological entity is expected to be estetrol itself. The de-protection steps (deacetylation and de-benzylation) are crucial for releasing the active molecule. The rate and extent of these reactions will directly influence the pharmacokinetic profile and overall exposure to active estetrol.

The glucuronide and sulfate conjugates of estetrol are generally considered to be pharmacologically inactive and are primarily involved in the detoxification and elimination of the hormone.[19][20] A key advantage of estetrol's metabolic profile is the minimal formation of oxidative metabolites, which are implicated in the genotoxicity of other estrogens.[7] Therefore, it is anticipated that the metabolism of this compound, after the initial de-protection, will also proceed through this lower-risk pathway.

Conclusion

The metabolic pathway of this compound is predicted to be a sequential process involving initial enzymatic de-protection via hydrolysis and oxidative de-benzylation to yield the parent hormone, estetrol. Subsequently, estetrol is expected to undergo extensive Phase II metabolism, primarily through glucuronidation and sulfation, consistent with its known metabolic fate. The experimental workflows and analytical methodologies detailed in this guide provide a robust framework for the definitive characterization of these metabolic pathways. A thorough understanding of the biotransformation of this and other estetrol derivatives is fundamental to their continued development as safe and effective therapeutic agents.

References

-

Title: Pharmacokinetics of the fetal estrogen estetrol in a multiple-rising-dose study in postmenopausal women Source: Taylor & Francis Online URL: [Link]

-

Title: Estrogens and Their Metabolism Source: Women's Healthcare URL: [Link]

-

Title: Metabolic effects of estetrol are promising in postmenopausal women Source: MDEdge URL: [Link]

-

Title: Estrogen Metabolism Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]

-

Title: Selective estrogen receptor modulator Source: Wikipedia URL: [Link]

-

Title: RF34 | PMON202 The Human Metabolic Profile of Estetrol Source: PMC - NIH URL: [Link]

-

Title: this compound Source: Chromato Scientific URL: [Link]

-

Title: 15,16-Deshydroxy this compound Source: Alentris Research Pvt. Ltd. URL: [Link]

-

Title: Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review Source: PMC - NIH URL: [Link]

-

Title: In Vitro and Vivo Identification, Metabolism and Action of Xenoestrogens: An Overview Source: MDPI URL: [Link]

- Title: Synthesis of estetrol via estrone derived steroids Source: Google Patents URL

-

Title: The emerging role of human esterases Source: PubMed URL: [Link]

-

Title: Benzyl Ethers - Protecting Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review Source: PubMed Central URL: [Link]

-

Title: Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action Source: PMC - NIH URL: [Link]

-

Title: An in vitro model for screening estrogen activity of environmental samples after metabolism Source: OSTI.GOV URL: [Link]

-

Title: Phase I Reactions: Hydrolytic Reactions Source: JoVE URL: [Link]

-

Title: Efficient Approach for the Comprehensive Detection of Unknown Anabolic Steroids and Metabolites in Human Urine by Liquid Chromatography−Electrospray-Tandem Mass Spectrometry Source: ACS Publications URL: [Link]

-

Title: Estetrol (medication) Source: Wikipedia URL: [Link]

-

Title: Drug control of steroid metabolism by the hepatic endoplasmic reticulum Source: PubMed URL: [Link]

-

Title: Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists Source: ScienceDirect URL: [Link]

-

Title: Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver Source: PubMed URL: [Link]

-

Title: Aromatase Source: Wikipedia URL: [Link]

-

Title: Corticosteroid Source: Wikipedia URL: [Link]

-

Title: (PDF) RF34 | PMON202 The Human Metabolic Profile of Estetrol Source: ResearchGate URL: [Link]

-

Title: Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control Source: RSC Publishing URL: [Link]

-

Title: synthesis & cleavage of benzyl ethers Source: YouTube URL: [Link]

-

Title: Cytochrome P450-mediated metabolism of estrogens and its regulation in human Source: PubMed URL: [Link]

-

Title: Pharmacology of corticosteroids Source: Deranged Physiology URL: [Link]

-

Title: 15.9: Hydrolysis of Esters Source: Chemistry LibreTexts URL: [Link]

-

Title: Phase 1 of Biotransformation; Hydroxylation, Epoxidation, Reduction and Oxidation Source: LinkedIn URL: [Link]

-

Title: (PDF) Estetrol/Drospirenone: A Review in Oral Contraception Source: ResearchGate URL: [Link]

-

Title: (PDF) Drug interaction in biosynthesis and metabolism of steroid hormones: The role of human cytochrome P450s Source: ResearchGate URL: [Link]

-

Title: Structure/function of enzymes related to estrogen biosynthesis Source: ProQuest URL: [Link]

-

Title: Gas chromatographic and mass spectrometric analysis of conjugated steroids in urine Source: Springer URL: [Link]

-

Title: Benzyl Esters Source: Organic Chemistry Portal URL: [Link]

-

Title: Contribution of human esterases to the metabolism of selected drugs of abuse Source: PubMed URL: [Link]

-

Title: Estetrol/Drospirenone: A Review in Oral Contraception Source: PMC - NIH URL: [Link]

-

Title: Combined hormonal contraceptive containing estetrol and drospirenone: pharmacokinetics and opportunities for clinical use Source: Eco-Vector Journals Portal URL: [Link]

Sources

- 1. RF34 | PMON202 The Human Metabolic Profile of Estetrol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Combined hormonal contraceptive containing estetrol and drospirenone: pharmacokinetics and opportunities forclinical use - Nazarova - Obstetrics and Gynecology [journals.eco-vector.com]

- 4. Metabolic effects of estetrol are promising in postmenopausal women | MDedge [mdedge.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | CAS No- 690996-24-8 | NA [chemicea.com]

- 9. chromatoscientific.com [chromatoscientific.com]

- 10. This compound - SRIRAMCHEM [sriramchem.com]

- 11. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Video: Phase I Reactions: Hydrolytic Reactions [jove.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. osti.gov [osti.gov]

- 17. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

- 19. ClinPGx [clinpgx.org]

- 20. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of an Estrogen: A Technical Guide to Estetrol's Synthetic Intermediates and Precursors

Introduction: The Significance of Estetrol in Modern Therapeutics

Estetrol (E4), a native estrogen produced exclusively by the human fetal liver during pregnancy, is emerging as a promising therapeutic agent with a distinct pharmacological profile.[1][2] Its unique structure, characterized by four hydroxyl groups, contributes to its specific interactions with estrogen receptors, potentially offering a safer alternative to conventional estrogens in applications ranging from contraception to hormone replacement therapy.[1][3] Unlike other estrogens, estetrol is a metabolic end-product, meaning it does not convert back to more active estrogens like estradiol (E2) or estrone (E1).[4] The growing clinical interest in estetrol has necessitated the development of robust and scalable synthetic routes, moving beyond the milligram quantities initially prepared for pharmacological studies to the kilogram-scale required for commercial production.[4] This guide provides an in-depth technical overview of the key synthetic intermediates and precursors that form the foundation of modern estetrol synthesis, with a focus on the chemical logic underpinning these manufacturing processes.

Strategic Approaches to the Synthesis of Estetrol: A Tale of Two Pathways

The chemical synthesis of estetrol is a multi-step process that requires careful strategic planning to achieve the desired stereochemistry and purity. The majority of industrially viable synthetic routes commence from estrone, a readily available steroid precursor.[4][5] While biosynthetic pathways in the fetal liver utilize estradiol and estriol as substrates for 15α- and 16α-hydroxylation, chemical synthesis relies on the introduction of these functionalities onto a C15-C16 unsaturated intermediate.[4][6]

Two predominant strategies have been refined for the synthesis of estetrol from estrone, each with its own set of key intermediates and procedural nuances. Both pathways, however, share a common strategic core: the regioselective introduction of a double bond in the D-ring of the steroid nucleus, followed by stereoselective dihydroxylation.

Pathway 1: The Halogenation-Dehydrohalogenation Approach

This classical approach hinges on the introduction of a leaving group at the C16 position, followed by elimination to generate the crucial C15-C16 double bond.

Key Intermediates and Precursors:

-

Estrone (Precursor): The foundational building block for this synthetic route.

-

3-O-Protected Estrone: The phenolic hydroxyl group at C3 is first protected to prevent unwanted side reactions in subsequent steps. Common protecting groups include benzyl (Bn) or silyl ethers.[3][7] The choice of protecting group is critical, as it must be stable throughout the synthetic sequence and readily cleavable at the final stage.[8]

-

17,17-Ethylenedioxy-3-O-protected-estra-1,3,5(10)-triene: The C17 ketone is protected as a ketal, typically an ethylenedioxy derivative, to direct the subsequent halogenation to the C16 position.[9][10]

-

16-Bromo-17,17-ethylenedioxy-3-O-protected-estra-1,3,5(10)-triene: Bromination at C16 is achieved using reagents like pyridinium bromide perbromide.[7] This intermediate is pivotal for the subsequent elimination reaction.

-

3-O-Protected-estra-1,3,5(10),15-tetraen-17-one: Dehydrobromination, typically using a strong base such as potassium tert-butoxide, yields the key unsaturated intermediate.[7] This step is often followed by deprotection of the C17 ketal.

-

3-O-Protected-estra-1,3,5(10),15-tetraen-17β-ol: The C17 ketone is stereoselectively reduced to the desired 17β-hydroxyl group. This reduction is a critical step for establishing the correct stereochemistry of the final product.

-

3-O-Protected Estetrol: Stereoselective dihydroxylation of the C15-C16 double bond, often with osmium tetroxide, introduces the 15α,16α-hydroxyl groups.[10][11]

-

Estetrol: The final step involves the removal of the C3 protecting group to yield the target molecule.

Logical Flow of the Halogenation-Dehydrohalogenation Pathway:

Caption: Halogenation-Dehydrohalogenation Pathway for Estetrol Synthesis.

Pathway 2: The Palladium-Catalyzed Enol Ether Approach

A more modern and often more efficient approach avoids the use of halogenated intermediates by leveraging palladium catalysis to form the C15-C16 double bond.

Key Intermediates and Precursors:

-

Estrone (Precursor): As with the classical route, estrone is the starting material.

-

3-O-Protected Estrone: Protection of the C3 hydroxyl group is the initial step.

-

3-O-Protected-17-trimethylsilyl-enol ether-estra-1,3,5(10),16-tetraene: The C17 ketone is converted to its corresponding trimethylsilyl enol ether. This intermediate is crucial for the subsequent palladium-catalyzed reaction.

-

3-O-Protected-estra-1,3,5(10),15-tetraen-17-one: Treatment of the silyl enol ether with a palladium(II) salt, such as palladium(II) acetate, directly forms the desired C15-C16 unsaturated ketone.[5] This method offers a more direct route to this key intermediate compared to the halogenation-dehydrohalogenation sequence.

-

3-O-Protected-estra-1,3,5(10),15-tetraen-17β-ol: Stereoselective reduction of the C17 ketone.

-

3-O-Protected Estetrol: Stereoselective dihydroxylation of the C15-C16 double bond.

-

Estetrol: Final deprotection of the C3 hydroxyl group.

Logical Flow of the Palladium-Catalyzed Pathway:

Caption: Palladium-Catalyzed Pathway for Estetrol Synthesis.

Quantitative Analysis of Synthetic Routes

The efficiency of a synthetic route is paramount for industrial-scale production. While specific yields can vary depending on the exact reaction conditions and scale, the following table provides a comparative overview of reported yields for key transformations in the synthesis of estetrol.

| Step | Transformation | Typical Reagents | Reported Yield (%) | Reference |

| 1 | Protection of Estrone (3-OH) | Benzyl bromide, K₂CO₃ | >95% | [9] |

| 2a | Ketalization of 3-O-Protected Estrone (C17=O) | Ethylene glycol, p-TsOH | Quantitative | [10] |

| 2b | Formation of Silyl Enol Ether | TMSCl, LDA | High | [5] |

| 3a | Bromination and Dehydrobromination | Pyridinium bromide perbromide, K-tert-butoxide | Variable, often multi-step | [7] |

| 3b | Palladium-Catalyzed Oxidation | Pd(OAc)₂ | ~80% | [5] |

| 4 | Stereoselective Reduction of C17 Ketone | NaBH₄, CeCl₃ | >90% | [8] |

| 5 | Stereoselective Dihydroxylation | OsO₄ | 46-74% (α,α-diol) | [10] |

| 6 | Deprotection of 3-OH | H₂, Pd/C (for benzyl) | High | [7] |

| Overall | Estrone to Estetrol | Multi-step | ~8-12.5% | [5][8] |

Experimental Protocols: A Closer Look at Key Transformations

The following protocols are illustrative examples based on methodologies described in the scientific and patent literature. They are intended for informational purposes and should be adapted and optimized by qualified personnel in a laboratory setting.

Protocol 1: Synthesis of 3-Benzyloxy-estra-1,3,5(10),15-tetraen-17-one via Palladium Catalysis

This protocol outlines the formation of a key unsaturated intermediate using the modern palladium-catalyzed approach.

Materials:

-

3-Benzyloxy-estrone

-

Lithium diisopropylamide (LDA)

-

Chlorotrimethylsilane (TMSCl)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Acetonitrile

-

Tetrahydrofuran (THF)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Formation of the Silyl Enol Ether:

-

Dissolve 3-benzyloxy-estrone in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C.

-

Slowly add a solution of LDA in THF.

-

After stirring for 30 minutes, add TMSCl and allow the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude silyl enol ether is typically used in the next step without further purification.

-

-

Palladium-Catalyzed Oxidation:

-

Dissolve the crude silyl enol ether in acetonitrile.

-

Add palladium(II) acetate and heat the mixture to reflux.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-benzyloxy-estra-1,3,5(10),15-tetraen-17-one.

-

Protocol 2: Stereoselective Dihydroxylation of 3-O-Protected-estra-1,3,5(10),15-tetraen-17β-ol

This protocol describes the critical step of introducing the 15α,16α-hydroxyl groups.

Materials:

-

3-O-Protected-estra-1,3,5(10),15-tetraen-17β-ol

-

Osmium tetroxide (OsO₄)

-

N-Methylmorpholine N-oxide (NMO)

-

Acetone

-

Water

-

Sodium sulfite

-

Standard laboratory glassware and work-up reagents

Procedure:

-